molecular formula C25H29N5O2 B2698595 N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226433-89-1

N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Número de catálogo: B2698595
Número CAS: 1226433-89-1
Peso molecular: 431.54
Clave InChI: NWUZUSGYFMSEBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the acetamide-pyrimidine hybrid class, characterized by a pyrimidine core substituted with a phenylpiperazine moiety and linked via an ether-oxygen bridge to an acetamide group. The 6-methyl group on the pyrimidine ring likely stabilizes the structure against metabolic degradation .

Propiedades

IUPAC Name

N-(3,4-dimethylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-18-9-10-21(15-19(18)2)27-23(31)17-32-24-16-20(3)26-25(28-24)30-13-11-29(12-14-30)22-7-5-4-6-8-22/h4-10,15-16H,11-14,17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUZUSGYFMSEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known by its CAS number 1226433-89-1, is a compound of growing interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is C25_{25}H29_{29}N5_5O2_2, with a molecular weight of 431.5 g/mol. The structure features a dimethylphenyl group linked to a pyrimidine derivative via an acetamide bond, which is critical for its biological activity.

PropertyValue
Molecular FormulaC25_{25}H29_{29}N5_5O2_2
Molecular Weight431.5 g/mol
CAS Number1226433-89-1

Anticonvulsant Activity

Research has shown that compounds similar to N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibit significant anticonvulsant properties. A study evaluated various N-substituted acetamides for their efficacy in animal models of epilepsy. The results indicated that certain derivatives demonstrated strong protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole, suggesting a potential mechanism involving modulation of voltage-sensitive sodium channels .

Anticancer Potential

Recent investigations into the anticancer properties of pyrimidine derivatives have highlighted their ability to inhibit tumor growth in vitro and in vivo. N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has been proposed as a candidate for further exploration in cancer therapy due to its structural similarity to known anticancer agents .

Study on Anticonvulsant Activity

In a controlled study involving various N-substituted acetamides, N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide was tested alongside other derivatives. The study employed the MES model and found that several derivatives exhibited significant anticonvulsant activity at doses as low as 100 mg/kg .

Evaluation of Antimicrobial Effects

A comparative analysis was conducted on the antimicrobial efficacy of structurally related compounds. Although direct testing on N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is pending, the findings suggested that modifications in the piperazine ring could enhance activity against resistant strains of bacteria .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide. In vitro experiments have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it has been shown to affect the proliferation of cells in models such as SNB-19 and OVCAR-8, with percentage growth inhibitions exceeding 70% in some cases .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the piperazine ring is known to enhance binding affinity to various receptors, making it a candidate for further exploration in treating neuropsychiatric disorders .

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide significantly inhibits cell growth and induces apoptosis. These findings warrant further investigation into its mechanisms of action and potential use as an anticancer agent.
  • Neuropharmacological Investigations : Preliminary studies suggest that the compound may modulate neurotransmitter release and receptor activity, indicating its potential as a treatment for mood disorders or anxiety-related conditions. The pharmacokinetic profile remains to be fully elucidated through ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table highlights structural and functional distinctions between N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide and related acetamide-pyrimidine derivatives:

Compound Structural Features Biological Activity Key Data
N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide - 3,4-Dimethylphenyl acetamide
- 4-Phenylpiperazine-pyrimidine core
- 6-Methyl pyrimidine
Hypothesized CNS activity (unpublished)
Antimicrobial potential (analog-based)
- LogP: ~3.8 (predicted)
- Synthetic yield: Not reported; analogous compounds show 58–100% yields
- Solubility: Low (DMSO >10 mM)
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide - 2-Fluorophenyl acetamide
- 4-Methylpiperidine-pyrimidine
Kinase inhibition (MNK1/2) - IC₅₀ (MNK1): 0.12 μM
- Solubility: Moderate (aqueous buffer <1 mM)<="" logp:="" td="">
2-(4-(3,4-Dimethoxyphenyl)-6-(4-Hydroxyphenyl)Pyrimidin-2-ylamino)-N-Phenylacetamide (4l) - 3,4-Dimethoxyphenyl and 4-hydroxyphenyl pyrimidine
- N-Phenyl acetamide
Antibacterial (Staphylococcus aureus: MIC 12.5 μg/mL)
Antifungal (Candida: MIC 25 μg/mL)
- Yield: 66%
- LogP: 2.9
- NMR: δ 7.23 (s, NH), 6.86–7.85 (ArH)
N-[2-(4-Hydroxy-3-Methoxyphenyl)Ethyl]-2-(Naphthalen-2-yl)Acetamide (9a) - Naphthyl acetamide
- 4-Hydroxy-3-methoxyphenethyl
Orexin-1 receptor antagonist (IC₅₀: 0.8 μM)
CNS permeability
- Yield: 85%
- Solubility: Improved (PBS >50 μM)
- NMR: δ 1.95 (s, CH₃), 6.72–7.42 (ArH)
N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide - 2-Thienyl acetamide
- 4-Bromophenyl
Crystallographic stability
Anticancer (in vitro)
- Crystal structure: Monoclinic, P2₁/c
- Bond angles: C–S–C ~95°
- Solubility: High (DMSO >50 mM)

Structural and Functional Insights

Substituent Effects on Bioactivity: Phenylpiperazine vs. Piperidine: The 4-phenylpiperazine group in the target compound may enhance binding to G-protein-coupled receptors (GPCRs) compared to the 4-methylpiperidine in N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, which shows stronger kinase inhibition .

Synthetic Efficiency :

  • HATU-mediated coupling (used for 9a and 9b ) achieves high yields (85–100%) compared to Schiff base condensations (58–66% for 4d and 4l ) .

Biological Performance :

  • Antimicrobial activity correlates with electron-withdrawing groups (e.g., chloro in 4d ), whereas bulky substituents like naphthyl (9a ) favor receptor antagonism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.